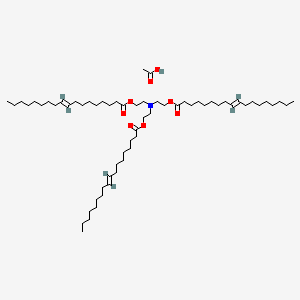
Tris(2-(octadec-9-enoyloxy)ethyl)ammonium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-(octadec-9-enoyloxy)ethyl)ammonium acetate is a complex organic compound with the molecular formula C62H115NO8. It is known for its unique structure, which includes three octadec-9-enoyloxy groups attached to an ammonium ion, and an acetate counterion. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-(octadec-9-enoyloxy)ethyl)ammonium acetate typically involves the esterification of octadec-9-enoic acid with 2-(hydroxyethyl)ammonium acetate. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography and crystallization, is common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2-(octadec-9-enoyloxy)ethyl)ammonium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters and amides.
Applications De Recherche Scientifique
Tris(2-(octadec-9-enoyloxy)ethyl)ammonium acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of lipid membranes and their interactions with proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tris(2-(octadec-9-enoyloxy)ethyl)ammonium acetate involves its interaction with biological membranes and proteins. The compound’s long hydrophobic chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the ammonium group can interact with negatively charged sites on proteins, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2-(octadec-9-enoyloxy)ethyl)amine
- Tris(2-(octadec-9-enoyloxy)ethyl)phosphonium acetate
- Tris(2-(octadec-9-enoyloxy)ethyl)sulfonium acetate
Uniqueness
Tris(2-(octadec-9-enoyloxy)ethyl)ammonium acetate stands out due to its unique combination of hydrophobic and hydrophilic properties, making it highly effective in applications involving lipid membranes and protein interactions. Its structure allows for versatile chemical modifications, enhancing its utility in various research fields.
Propriétés
Numéro CAS |
97337-94-5 |
|---|---|
Formule moléculaire |
C62H115NO8 |
Poids moléculaire |
1002.6 g/mol |
Nom IUPAC |
acetic acid;2-[bis[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C60H111NO6.C2H4O2/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-58(62)65-55-52-61(53-56-66-59(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54-57-67-60(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3;1-2(3)4/h25-30H,4-24,31-57H2,1-3H3;1H3,(H,3,4)/b28-25+,29-26+,30-27+; |
Clé InChI |
DJCHKVHHWCAHEH-ONUIFWESSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCC/C=C/CCCCCCCC)CCOC(=O)CCCCCCC/C=C/CCCCCCCC.CC(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCCC=CCCCCCCCC)CCOC(=O)CCCCCCCC=CCCCCCCCC.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,5,6,7,12-pentazapentacyclo[11.8.0.03,11.04,8.015,20]henicosa-1(21),4,7,9,11,13,15,17,19-nonaen-2-one](/img/structure/B12667608.png)
![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B12667620.png)

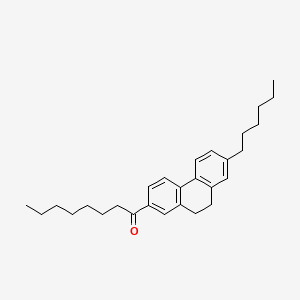
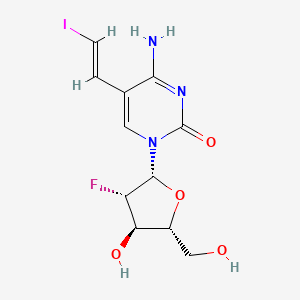

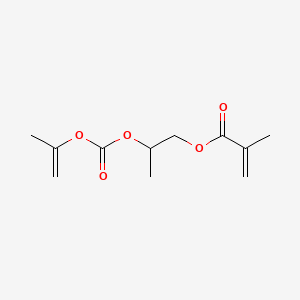

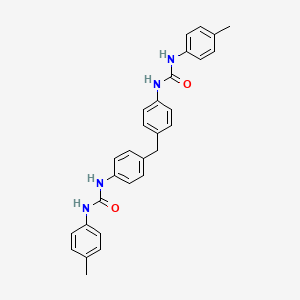
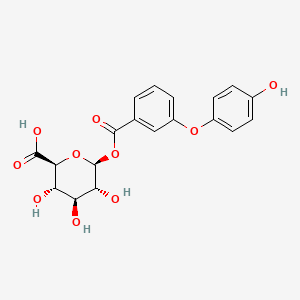
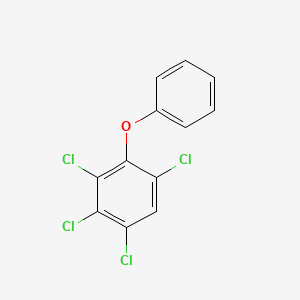
![3-Butyl-6,7-bis(2-hydroxyphenyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12667689.png)
